2-Chloro-6-ethoxypyrazine
Description
General Significance of Pyrazine (B50134) Derivatives in Organic and Heterocyclic Chemistry
Pyrazines, a class of 1,4-diazine heterocyclic compounds, represent a cornerstone of organic and heterocyclic chemistry. rsc.org Their unique aromatic six-membered ring structure, containing two nitrogen atoms in a para orientation, imparts distinct electronic properties and reactivity patterns that have been extensively explored by researchers. tugraz.at These compounds are not merely academic curiosities; they are prevalent in nature, contributing to the characteristic aromas of many foods and serving as semiochemicals in insects. tugraz.atgoogle.com The pyrazine nucleus is a vital component in numerous natural products and has been a fertile ground for the development of new materials and pharmaceuticals. chemimpex.com The inherent features of the pyrazine ring allow for a wide array of chemical modifications, making its derivatives valuable synthons in the construction of more complex molecular architectures. chemicalbook.com
The Role of Substituted Pyrazines as Core Scaffolds in Advanced Chemical Synthesis
The pyrazine framework serves as a fundamental building block, or scaffold, in the field of advanced chemical synthesis. chemicalbook.com Its structural rigidity and the potential for substitution at four different carbon positions allow for the systematic construction of diverse molecular libraries. google.comresearchgate.net Medicinal chemists, in particular, have leveraged the pyrazine core as a template for designing therapeutic agents with a wide spectrum of biological activities. rsc.orgchemicalbook.com The ability to introduce various functional groups onto the pyrazine ring enables the fine-tuning of a molecule's steric and electronic properties. This modularity is crucial in structure-activity relationship (SAR) studies. Furthermore, the pyrazine ring is a key component in many polycyclic compounds with significant biological relevance, such as quinoxalines and phenazines. vulcanchem.com Its utility extends to materials science, where pyrazine derivatives are investigated for applications as dyes, organic semi-conductors, and electroluminescent materials. vulcanchem.com
Academic Relevance of Halogenated Alkoxypyrazines in Synthetic Methodologies and Mechanistic Investigations
Halogenated alkoxypyrazines, such as 2-Chloro-6-ethoxypyrazine, are of significant academic interest due to their versatile reactivity, which makes them valuable intermediates in synthetic organic chemistry. The presence of both a halogen (a good leaving group) and an alkoxy group on the pyrazine ring allows for a range of selective chemical transformations.
One of the primary synthetic applications of these compounds is in nucleophilic substitution reactions. The chlorine atom in this compound can be readily displaced by various nucleophiles, providing a straightforward route to a diverse array of substituted pyrazines. For instance, studies have shown the synthesis of various 5-substituted 2,3-bis(4-methoxyphenyl)pyrazines through the nucleophilic substitution of a related chloropyrazine derivative. nih.gov Similarly, the synthesis of 2-amino-6-alkoxypyrazines can be achieved from precursors like 2-chloro-6-methoxypyrazine (B1588585), highlighting the utility of this class of compounds in constructing molecules with potential biological activity. osti.gov Patents have also described the preparation of compounds like 2-chloro-3-dichloromethyl-6-ethoxypyrazine by reacting a starting chloropyrazine with an alkali metal alkoxide, demonstrating an established method for introducing the alkoxy group. google.com
From a mechanistic standpoint, halogenated alkoxypyrazines serve as excellent models for studying reaction kinetics and pathways. A kinetic study on the thermal decomposition of related compounds, such as 2-ethoxypyrazine (B1297840) and 3-chloro-6-ethoxypyridazine, has provided valuable insights into thermal elimination reactions. rsc.org These investigations help elucidate the electronic effects of substituents on the pyrazine ring. The study revealed that the effects of a chloro substituent are explicable by a balance between electron withdrawal from the C-O bond, which activates the reaction, and from the ring nitrogen involved in the transition state, which deactivates it. rsc.org Such mechanistic studies are crucial for understanding and predicting the reactivity of heterocyclic systems and for designing new synthetic strategies. The controlled synthesis of advanced materials, such as the insensitive energetic compound LLM-105, from 2-chloro-6-methoxypyrazine further underscores the importance of these precursors in specialized chemical manufacturing. osti.gov
Chemical Compound Data
Below are tables detailing the properties of this compound and summarizing key research findings related to halogenated alkoxypyrazines.
| Identifier | Value |
|---|---|
| CAS Number | 136309-02-9 buyersguidechem.com |
| Molecular Formula | C6H7ClN2O buyersguidechem.com |
| Molecular Weight | 158.58 g/mol |
| Class | Halogenated Alkoxypyrazine |
| Research Area | Key Finding | Example Compound(s) | Reference |
|---|---|---|---|
| Synthetic Methodology | Serves as a precursor for nucleophilic substitution reactions to create diverse substituted pyrazines. | 5-chloro-2,3-bis(4-methoxyphenyl)pyrazine | nih.gov |
| Synthetic Methodology | Used as a starting material for the synthesis of advanced energetic materials. | 2-chloro-6-methoxypyrazine (CMP) | osti.gov |
| Mechanistic Investigation | Used in kinetic studies of thermal elimination reactions to understand substituent effects. | 3-chloro-6-ethoxypyridazine | rsc.org |
| Synthetic Methodology | Alcoholysis of chloropyrazine precursors provides access to various alkoxypyrazine derivatives. | 2-cyano-6-chloropyrazine | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-ethoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXGUVCWZHJCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632183 | |
| Record name | 2-Chloro-6-ethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136309-02-9 | |
| Record name | 2-Chloro-6-ethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-ethoxypyrazine | |
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Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Ethoxypyrazine
Cross-Coupling Reactions Involving the Halogen Moiety
The chlorine atom on the pyrazine (B50134) ring is a key functional group that enables a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of complex molecules.
Palladium-Catalyzed Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For 2-chloro-6-ethoxypyrazine, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the pyrazine ring.
The reaction is typically carried out in the presence of a palladium catalyst, such as a palladium(II) salt with a phosphine (B1218219) ligand, and a base. A patent describes a Suzuki coupling reaction of this compound with a boronic acid derivative in the presence of 2 M aqueous potassium carbonate, heated to 90°C for 16 hours. google.com The choice of catalyst, base, and solvent system is crucial for achieving high yields and can be adapted depending on the specific boronic acid used. nih.gov The versatility of the Suzuki coupling makes it a widely used method in the synthesis of biologically active compounds containing the pyrazine scaffold. nih.gov
Table 1: Examples of Suzuki Coupling Reactions with this compound Analogs
| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 2-Phenyl-6-ethoxypyrazine | Good to Excellent | nih.gov |
| 3-Pyridylboronic acid | Diphosphane-based Pd catalyst | Not specified | Not specified | 2-(3-Pyridyl)-6-ethoxypyrazine | Not specified | google.com |
| 5-Indole boronic acid | Pd source with ligand | K₃PO₄ | Dioxane/H₂O | 2-(Indol-5-yl)-6-ethoxypyrazine | Good to Excellent | nih.gov |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is particularly useful for synthesizing substituted aminopyrazines from this compound. Research has demonstrated the successful application of Buchwald-Hartwig amination to introduce various amine nucleophiles onto the pyrazine ring. researchgate.netresearchgate.net The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. researchgate.net
Kumada-Corriu Coupling
First reported in 1972, the Kumada-Corriu coupling is a cross-coupling reaction that utilizes a Grignard reagent and an organic halide to form a carbon-carbon bond, typically with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method can be applied to this compound to introduce alkyl, vinyl, or aryl groups. The advantage of the Kumada coupling lies in the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org The reaction's scope with this compound allows for the synthesis of a diverse range of substituted pyrazines. researchgate.net
Sonogashira Coupling Reactions
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for introducing alkynyl groups onto the pyrazine ring of this compound. researchgate.net The reaction is known for its mild conditions, often proceeding at room temperature with a mild base, making it suitable for complex molecule synthesis. wikipedia.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl, which should be considered when planning syntheses with this compound. wikipedia.org
Table 2: Overview of Cross-Coupling Reactions for this compound
| Reaction | Coupling Partner | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Organoboron compounds | Palladium/phosphine ligand | Forms C-C bonds with aryl/heteroaryl groups | nih.govgoogle.comnih.gov |
| Buchwald-Hartwig Amination | Amines | Palladium/phosphine ligand | Forms C-N bonds | researchgate.netresearchgate.net |
| Kumada-Corriu Coupling | Grignard reagents | Nickel or Palladium | Forms C-C bonds with alkyl/vinyl/aryl groups | researchgate.netwikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | Terminal alkynes | Palladium/Copper(I) | Forms C-C bonds with alkynyl groups | researchgate.netwikipedia.orgorganic-chemistry.org |
Nucleophilic Substitutions on the Pyrazine Ring
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position of this compound can be displaced by various nucleophiles. For instance, studies have shown that the chlorine atom can be substituted by alkoxides to form di-alkoxypyrazines. jst.go.jpnih.gov This type of reaction is a common strategy for modifying the pyrazine core and introducing different functional groups. nih.gov The efficiency of the substitution is influenced by the nature of the nucleophile and the reaction conditions.
Mechanistic Investigations of Pyrazine Ring Transformations
Understanding the mechanisms of reactions involving the pyrazine ring is crucial for optimizing reaction conditions and predicting outcomes. The pyrazine ring, being a nitrogen-containing heterocycle, can influence the catalytic cycle of cross-coupling reactions. For instance, the nitrogen atoms can coordinate to the metal center, potentially affecting the catalyst's activity and stability. nih.gov
In the context of nucleophilic substitution, the electron-withdrawing effect of the two nitrogen atoms facilitates the attack of nucleophiles on the carbon atom bearing the chlorine. The stability of the Meisenheimer intermediate plays a key role in the reaction pathway.
While specific mechanistic studies focused solely on this compound are not extensively detailed in the provided context, the general principles of pyrazine reactivity apply. The metabolism of pyrazine derivatives often involves hydroxylation of the pyrazine ring, indicating its susceptibility to oxidative transformations. who.int Further investigations into the specific electronic and steric effects of the ethoxy group on the reactivity of the pyrazine ring would provide deeper insights into its transformation pathways.
Thermal Eliminations of Alkoxypyrazines
The pyrolysis of 2-alkoxypyrazines proceeds via a unimolecular thermal elimination to yield an alkene and 2-pyrazinol. This reaction is analogous to the well-known pyrolysis of esters and is understood to proceed through a six-membered cyclic transition state. Kinetic studies on a series of 2-alkoxypyrazines have shown that the reaction follows first-order kinetics. The activation energy for the pyrolysis of 2-isopropoxypyrazine, for instance, is significantly higher than that for the analogous 2-ethoxypyridine (B84967), indicating a deactivating effect from the second nitrogen atom in the pyrazine ring. cdnsciencepub.com This deactivation is attributed to a decrease in electron density on the pyrazine ring nitrogen that participates in the hydrogen abstraction step of the elimination. cdnsciencepub.com
The structure of the alkyl group in the alkoxy substituent has a pronounced effect on the reaction rate. The reactivity order follows the stability of the incipient carbocation in the transition state: tertiary > secondary > primary. cdnsciencepub.com This is demonstrated by the relative rate constants for the pyrolysis of various 2-alkoxypyrazines, where branching at the α-carbon of the alkoxy group leads to a significant acceleration of the elimination rate. cdnsciencepub.com For example, α-methyl substitution shows a notable rate enhancement, implying that the transition state has considerable carbocationic character at the α-carbon, similar to what is observed in ester pyrolysis. cdnsciencepub.com
| Compound | Relative Rate Constant (krel) at 520 °C |
|---|---|
| 2-Ethoxypyrazine (B1297840) | 1.0 |
| 2-Isopropoxypyrazine | 18.8 |
| 2-tert-Butoxypyrazine | Not specified, but expected to be higher |
Data derived from studies on the pyrolysis of 2-alkoxypyrazines, with 2-ethoxypyrazine as the reference compound. cdnsciencepub.com
Impact of Aza Substituents and π-Bond Order on Elimination Rates in Azines
The rate of thermal elimination in ethoxy-substituted azines is significantly influenced by the position and number of nitrogen atoms (aza substituents) in the aromatic ring, as well as the π-bond order of the C–N bond involved in the cyclic transition state. A kinetic study comparing the pyrolysis of several ethoxyazines at 650 K revealed the relative rates of elimination leading to ethylene (B1197577) and the corresponding azinone. researchgate.net
The electronic effects of the aza 'substituent' are considered to be relatively small. researchgate.netacs.org A more dominant factor appears to be the C–N π-bond order. researchgate.netacs.org This is particularly evident in the high reactivity of pyridazines compared to other azines. The effects of a chloro substituent, as in 2-chloro-4-ethoxypyrimidine, are explained by a balance between two opposing factors: electron withdrawal from the C–O bond, which activates the bond towards breaking, and electron withdrawal from the ring nitrogen involved in the cyclic transition state, which deactivates it. researchgate.netacs.org The observation that chloro substituents enhance the rate confirms that the cleavage of the C–O bond is the most critical step in the reaction mechanism. researchgate.netacs.org
| Compound | Relative Elimination Rate at 650 K |
|---|---|
| 2-Ethoxypyridine | 1.000 |
| 2-Ethoxypyrazine | 0.545 |
| 3-Ethoxypyridazine | 10.0 |
| 2-Ethoxypyrimidine | 1.03 |
| 4-Ethoxypyrimidine | 1.12 |
| 3-Chloro-6-ethoxypyridazine | 9.68 |
| 2-Chloro-4-ethoxypyrimidine | 3.28 |
Relative rates of pyrolysis into ethylene and the corresponding hydroxyazine, with 2-ethoxypyridine as the reference compound. researchgate.netacs.org
Electrochemically-Initiated Reactions
While specific studies on the electrochemically-initiated reactions of this compound are not extensively documented, the general behavior of pyrazines and halopyrazines provides a strong indication of its likely reactivity. The electrochemical reduction of pyrazines in aqueous media typically involves a two-electron, multi-proton transfer to yield dihydropyrazine (B8608421) derivatives. cdnsciencepub.commdpi.com The initial product is often a highly oxidizable 1,4-dihydropyrazine, which can then isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com The pH of the medium plays a crucial role in the reaction pathway and the stability of the intermediates. researchgate.net
The presence of the chloro substituent opens up additional electrochemical pathways. Halopyrazines can undergo reductive cross-coupling reactions catalyzed by transition metal complexes, such as nickel-bipyridine. acs.orgacs.orgresearchgate.net In these reactions, an electrochemically generated low-valent metal catalyst activates the C-Cl bond, typically through oxidative addition. researchgate.netnsf.gov This organometallic intermediate can then couple with other species, such as aryl halides, to form new carbon-carbon bonds. acs.orgresearchgate.net This method has been successfully applied to the synthesis of aryl-substituted pyrazines from chloropyrazines. acs.orgresearchgate.net Therefore, it is plausible that this compound could undergo electrocatalytic coupling to replace the chlorine atom with various organic fragments.
Cyclization and Formation of Fused Pyrazine Systems (e.g., Imidazo[1,2-a]pyrazine (B1224502) Derivatives)
This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyrazine derivatives. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. rsc.orgnih.govacs.org
The general synthetic strategy involves the reaction of an aminopyrazine with an α-halocarbonyl compound. cdnsciencepub.com While this compound itself is not an aminopyrazine, the chloro group can be readily displaced by an amino group via nucleophilic aromatic substitution to generate the necessary precursor. Subsequently, the resulting 2-amino-6-ethoxypyrazine can undergo condensation and cyclization.
A more direct route utilizing this compound has also been documented in patent literature. In one example, this compound was reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst (PdCl₂(dppf)-CH₂Cl₂) and potassium acetate (B1210297) to form the corresponding pyrazine boronate ester. lookchem.com This intermediate is highly versatile and can be used in subsequent cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of substituents, which can then be part of a cyclization sequence to form fused ring systems. The synthesis of various imidazo[1,2-a]pyrazine derivatives often starts from substituted 2-aminopyrazines, which can be accessed from chloro- or bromopyrazines, highlighting the utility of halogenated pyrazines in constructing these complex scaffolds. mdpi.com
Spectroscopic Characterization Methodologies and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. A full NMR analysis of 2-Chloro-6-ethoxypyrazine would involve a combination of one-dimensional and two-dimensional experiments to assign all proton and carbon signals and to establish connectivity within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group and the pyrazine (B50134) ring protons. The ethoxy group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The chemical shift of the methylene protons would be significantly downfield due to the deshielding effect of the adjacent oxygen atom. The two protons on the pyrazine ring are in different chemical environments and are expected to appear as two distinct singlets or doublets, depending on the coupling constants between them. Their chemical shifts would be in the aromatic region, influenced by the electronegativity of the nitrogen atoms and the chloro and ethoxy substituents.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon environments within the molecule. For this compound, six distinct signals are anticipated: two for the ethoxy group and four for the pyrazine ring carbons. The carbon attached to the chlorine atom and the carbon bearing the ethoxy group are expected to have their chemical shifts significantly influenced by these substituents. The remaining two pyrazine carbons and the two carbons of the ethoxy group would also exhibit characteristic chemical shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazine-H | 7.8 - 8.2 | - |
| Pyrazine-H' | 7.8 - 8.2 | - |
| O-CH₂ | 4.3 - 4.5 (quartet) | 60 - 65 |
| CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |
| Pyrazine-C-Cl | - | 145 - 150 |
| Pyrazine-C-O | - | 155 - 160 |
| Pyrazine-C | - | 130 - 135 |
| Pyrazine-C' | - | 130 - 135 |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
To definitively assign the proton and carbon signals and to piece together the molecular structure, two-dimensional NMR experiments are indispensable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the ethoxy methylene and methyl carbon signals by correlating them with their corresponding proton signals. Similarly, the signals of the two pyrazine protons would be correlated to their directly bonded carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the connectivity of the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. For this compound, key HMBC correlations would be expected between the ethoxy protons and the pyrazine carbon attached to the oxygen, as well as between the pyrazine protons and adjacent pyrazine carbons. These correlations would confirm the substitution pattern on the pyrazine ring.
While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms within the pyrazine ring. The chemical shifts of the two nitrogen atoms in this compound would be influenced by the electronic effects of the chloro and ethoxy substituents, offering further insight into the electronic structure of the molecule.
For this compound, the primary application of NMR in this context is the definitive confirmation of the substitution pattern, distinguishing it from other possible regio-isomers such as 2-chloro-3-ethoxypyrazine (B2820899) or 2-chloro-5-ethoxypyrazine. The unique set of chemical shifts and, most importantly, the specific cross-peaks observed in HMBC spectra would provide irrefutable evidence for the 2,6-substitution pattern.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various bonds within the structure.
Key expected vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations from the pyrazine ring would appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the ethoxy group would be observed in the 2850-3000 cm⁻¹ range.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-O stretching: A strong absorption band corresponding to the C-O ether linkage would be expected in the 1000-1300 cm⁻¹ region.
C-Cl stretching: The carbon-chlorine stretching vibration would typically appear in the fingerprint region, generally between 600 and 800 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=N / C=C (Pyrazine ring) | Stretching | 1400 - 1600 |
| C-O (Ether) | Stretching | 1000 - 1300 |
| C-Cl | Stretching | 600 - 800 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₆H₇ClN₂O), the monoisotopic mass is 158.0247 g/mol .
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 158. A characteristic feature for chlorine-containing compounds is the presence of an isotope peak (M+2) at m/z 160, with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for this molecule under electron ionization (EI) could involve the loss of the ethoxy group, the chlorine atom, or cleavage of the pyrazine ring. Analysis of these fragment ions would provide further confirmation of the compound's structure.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigations into the mechanisms of chemical reactions. For 2-Chloro-6-ethoxypyrazine, DFT calculations are particularly useful for analyzing its thermal decomposition pathways, a characteristic reaction for alkoxy-substituted heteroaromatic compounds.
The primary thermal decomposition route for 2-ethoxypyrazines is a unimolecular elimination reaction that yields ethylene (B1197577) and the corresponding pyrazinone. This process is believed to proceed through a concerted, cyclic transition state. DFT studies on analogous systems, such as ethoxyquinolines and ethoxyisoquinolines, have elucidated the key features of this type of reaction. researchgate.net The proposed mechanism involves the transfer of a hydrogen atom from the ethyl group to one of the ring nitrogen atoms, coupled with the cleavage of the C-O bond, all occurring in a single step via a six-membered transition state. researchgate.net This pathway is generally favored over a four-membered transition state that would lead to an enol product, due to lower energy barriers. researchgate.net
Kinetic studies on the pyrolysis of similar compounds have confirmed that the cleavage of the C-O bond is the most critical step in the reaction. The stability of the transition state is a key determinant of the reaction's activation energy. DFT calculations can precisely model the geometry and energy of these transition states. For instance, in the thermal decomposition of related N-substituted 2-aminopyrazines, the reaction was found to proceed via a six-membered ring transition state involving the migration of a hydrogen atom. mdpi.com
Below is a table summarizing the typical parameters calculated using DFT for analyzing reaction mechanisms like the pyrolysis of this compound.
| Parameter | Description | Significance for this compound |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate the thermal decomposition reaction. | Determines the kinetic stability and the temperature at which pyrolysis occurs. The chloro-substituent is expected to modulate this value. |
| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy profile along the reaction coordinate. | For this compound, it would likely be a six-membered ring, and its geometry (bond lengths and angles) reveals the extent of bond breaking and forming. researchgate.net |
| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction (products vs. reactants). | Indicates whether the decomposition is exothermic or endothermic. |
| Gibbs Free Energy of Activation (ΔG‡) | The change in free energy between the reactants and the transition state. | Provides a more complete picture of reaction spontaneity and rate under specific temperature and pressure conditions. |
These computational insights are invaluable for understanding the fundamental chemical behavior of this compound and for predicting its stability and reactivity under various thermal conditions.
Theoretical Investigations of Electronic Properties and Stability
Theoretical calculations are instrumental in elucidating the electronic structure and stability of this compound. Methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds, all of which govern the molecule's properties and reactivity.
The electronic character of this compound is shaped by the interplay of the electron-deficient pyrazine (B50134) ring and the effects of its two substituents: the electron-withdrawing chloro group and the electron-donating ethoxy group. The pyrazine ring itself is an aromatic system with two nitrogen atoms that withdraw electron density from the carbon atoms, making the ring generally less reactive towards electrophilic attack compared to benzene (B151609).
DFT-based calculations of global reactivity descriptors are particularly insightful. These descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help to quantify the molecule's electronic stability and reactivity.
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A large HOMO-LUMO energy gap is indicative of high kinetic stability and low chemical reactivity. In a study on a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, halogen substitution was found to influence the chemical potential. chemrxiv.org
Chemical Hardness (η): Calculated from the HOMO-LUMO gap, chemical hardness represents the resistance of a molecule to changes in its electron distribution. A higher value implies greater stability.
Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. Halogen substitution in a similar pyrazine derivative was shown to decrease the electrophilicity index. chemrxiv.org
The following table presents key electronic properties that can be determined for this compound through theoretical calculations, based on findings for analogous systems.
| Electronic Property | Typical Calculated Value (Illustrative) | Interpretation |
|---|---|---|
| HOMO Energy | ~ -7.0 to -6.5 eV | Indicates the energy of the highest energy electrons; related to ionization potential and electron-donating ability. |
| LUMO Energy | ~ -1.5 to -1.0 eV | Indicates the energy of the lowest energy unoccupied orbital; related to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 5.5 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
| Dipole Moment (µ) | ~ 2.0 to 3.0 Debye | Quantifies the overall polarity of the molecule, arising from the asymmetric substitution on the pyrazine ring. |
| Chemical Hardness (η) | ~ 2.5 to 2.75 eV | A measure of the molecule's resistance to deformation of its electron cloud. |
These theoretical investigations provide a fundamental understanding of the electronic nature of this compound, linking its structure to its stability and offering a basis for predicting its behavior in chemical reactions.
Quantitative Structure-Activity Relationship (QSAR) Studies (Focusing on Chemical Reactivity and Interactions)
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. In the context of this compound, QSAR can be employed to predict its reactivity and interactions based on calculated molecular descriptors. This approach is particularly valuable for systematically assessing how structural modifications would impact chemical behavior.
The core principle of QSAR is that the properties of a chemical are encoded in its molecular structure. By calculating various numerical descriptors that represent different aspects of the molecule's topology, geometry, and electronic nature, it is possible to build a regression model that links these descriptors to an observed activity or property.
For predicting chemical reactivity, relevant descriptors often include:
Electronic Descriptors: As discussed in the previous section, parameters like HOMO/LUMO energies, chemical hardness, and electrophilicity index are fundamental. For instance, a QSAR model might show that the rate of a nucleophilic substitution reaction on the pyrazine ring correlates with the LUMO energy and the partial charge on the carbon atoms. researchgate.net
Steric Descriptors: These quantify the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft. These are crucial for reactions where physical hindrance at the reaction site is a determining factor.
The table below lists some common molecular descriptors that would be relevant in a QSAR study of this compound's chemical reactivity.
| Descriptor Class | Specific Descriptor | Information Encoded |
|---|---|---|
| Electronic | LUMO Energy | Susceptibility to nucleophilic attack. |
| Partial Atomic Charges | Identifies electron-rich and electron-poor sites within the molecule. | |
| Electrophilicity Index (ω) | Overall electrophilic nature of the molecule. researchgate.net | |
| Steric | Molecular Volume | The space occupied by the molecule, influencing accessibility of reaction sites. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent, relevant for reactions in solution. | |
| Topological | Wiener Index | Relates to the branching of the molecular structure. |
| Kappa Shape Indices | Describe various aspects of the molecule's shape. |
By developing a QSAR model, one could predict, for example, how changing the alkoxy group or the position of the chloro substituent on the pyrazine ring would affect a particular reaction rate, without needing to synthesize and test each compound individually. This makes QSAR a powerful predictive tool in chemical research and development.
An in-depth examination of the analytical methodologies for the detection and quantification of this compound is crucial for ensuring product quality and consistency in various applications. The analysis of pyrazine compounds, which are often present at trace levels and contribute significantly to the aroma and flavor of food and other products, requires sophisticated and validated analytical techniques. This article focuses exclusively on the chromatographic and quantitative methods pertinent to the analysis of this compound.
Applications in Advanced Organic Synthesis and Materials Science
As a Versatile Building Block for the Construction of Complex Heterocyclic Architectures
The strategic placement of the chloro and ethoxy substituents renders 2-chloro-6-ethoxypyrazine an important building block for constructing intricate heterocyclic systems. mdpi.com The chlorine atom serves as a reliable handle for various cross-coupling reactions, while the ethoxy group modulates the electronic properties of the pyrazine (B50134) ring, influencing its reactivity and the characteristics of the final products.
A significant application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reaction allows for the formation of carbon-carbon bonds by coupling the chloropyrazine with a range of arylboronic acids. For instance, this compound has been utilized in the synthesis of complex substituted pyrazines, which are precursors for pharmacologically active agents. google.com In one documented synthesis, it was reacted with a (2-chloropyrimidin-5-yl)boronic acid derivative in the presence of a palladium catalyst and potassium carbonate to yield a more complex bi-heterocyclic structure. google.com Such reactions are foundational in medicinal chemistry for creating libraries of novel compounds for drug discovery.
The reactivity of the chlorine atom allows for its displacement through nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of a wide array of functional groups, including amines, thiols, and other alkoxy groups, further expanding its synthetic utility. nih.gov For example, derivatives like 2-chloro-6-(2-(piperidin-2-yl)ethoxy)pyrazine hydrochloride demonstrate how the core structure can be elaborated by attaching more complex side chains via the ethoxy linkage or by substitution at the chloro position. bldpharm.combldpharm.com
Research has also explored tele-substitution reactions in the pyrazine series. While not a direct reaction of the title compound, the synthesis of 2-chloro-3-chloromethyl-6-ethoxypyrazine from 2-chloro-3-dichloromethyl pyrazine and ethoxide highlights the regioselectivity possible on the pyrazine core, where an incoming nucleophile adds to a position remote from the leaving group. google.com This demonstrates the nuanced reactivity of substituted pyrazines, which is crucial for designing synthetic routes to polysubstituted heterocyclic architectures.
The table below summarizes examples of complex heterocyclic structures synthesized using this compound or closely related precursors, showcasing its role as a versatile synthetic intermediate.
| Starting Material | Reagent/Reaction Type | Product Class | Application/Significance |
| This compound | Arylboronic Acid / Suzuki Coupling | Bi-heterocyclic Pyrazines | Intermediates for PDE4 Inhibitors |
| 2-Chloro-3-dichloromethyl pyrazine | Sodium Ethoxide / Tele-substitution | 2-Chloro-3-chloromethyl-6-ethoxypyrazine | Polysubstituted Pyrazine Synthesis |
| 6-Chloro-5-iodo-2-aminopyrazine | Mitsunobu Reaction, Suzuki Coupling | Trisubstituted Pyrazines | Allosteric Inhibitors of Flavivirus Protease |
Ligand Design in Coordination Chemistry (e.g., Pyrazine-Metal Complexes)
Pyrazine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, bridging metal centers to form a variety of multinuclear complexes with interesting magnetic and electronic properties. The nitrogen atoms of the pyrazine ring possess lone pairs of electrons that can readily coordinate to metal ions. The substituents on the ring, such as the ethoxy group in this compound, can fine-tune the electronic properties of the ligand, thereby influencing the stability and characteristics of the resulting metal complex.
While direct studies on this compound as a ligand are specific, research on closely related ethoxypyrazine and other pyrazine derivatives provides significant insight. For example, a coordination compound has been reported where 2-ethoxypyrazine (B1297840) coordinates to a copper(I) ion through one of its ring nitrogen atoms. researchgate.net In this structure, the 2-ethoxypyrazine molecule and bridging cyanide ligands create a polymeric chain, demonstrating the role of such ligands in constructing extended coordination networks. researchgate.net
The broader field of pyrazine-based ligands is extensive. Researchers have synthesized coordination compounds of manganese(II), iron(III), cobalt(II), and nickel(II) with N'-benzylidenepyrazine-2-carbohydrazonamide, a more complex pyrazine derivative. nih.govmdpi.com In these complexes, coordination occurs through an azomethine nitrogen and a pyrazine ring nitrogen, forming stable bidentate linkages. mdpi.com This highlights the versatility of the pyrazine scaffold in creating specific coordination environments for different metal ions. nih.gov The electronic nature of substituents is crucial; the electron-donating ethoxy group in this compound would be expected to increase the electron density on the pyrazine nitrogen atoms, potentially enhancing their donor capability compared to unsubstituted pyrazine.
The table below presents data on metal complexes formed with pyrazine derivatives, illustrating the coordination possibilities of this heterocyclic system.
| Metal Ion | Pyrazine Ligand | Coordination Mode | Resulting Complex Geometry |
| Copper(I) | 2-Ethoxypyrazine | Monodentate (N-donor) | Polymeric Chain |
| Manganese(II) | N'-benzylidenepyrazine-2-carbohydrazonamide | Bidentate (Npyrazine, Nazomethine) | Not specified |
| Iron(III) | N'-benzylidenepyrazine-2-carbohydrazonamide | Bidentate (Npyrazine, Nazomethine) | Not specified |
| Cobalt(II) | N'-benzylidenepyrazine-2-carbohydrazonamide | Bidentate (Npyrazine, Nazomethine) | Not specified |
| Nickel(II) | N'-benzylidenepyrazine-2-carbohydrazonamide | Bidentate (Npyrazine, Nazomethine) | Not specified |
Precursors for Specialized Organic Materials (e.g., in optoelectronic applications, if relevant)
The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, make its derivatives attractive candidates for the development of specialized organic materials. These materials are of great interest for applications in optoelectronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.net this compound is categorized as a material building block, with potential relevance for OLEDs, electronic materials, and optical materials. bldpharm.combldpharm.com
Pyrazine-containing π-conjugated systems are actively researched for their potential as n-type semiconductors, which are essential for the fabrication of complementary logic circuits in organic electronics. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, facilitating electron injection and transport. Research on fused-ring pyrazine derivatives has shown that the pyrazine core plays a critical role in tuning the electron affinities of these compounds. acs.org Larger pyrazine cores can lead to lower LUMO levels, more ordered thin-film morphologies, and consequently, higher electron mobilities in OFET devices, reaching values as high as 0.03 cm² V⁻¹ s⁻¹. acs.org
Derivatives of pyrazine have been incorporated into π-extended systems to create low-band-gap materials. tcichemicals.com For instance, reacting a tetracene derivative with diamines can produce extended pyrazine structures that absorb light at longer wavelengths, a desirable property for photovoltaic applications. tcichemicals.com The functionalization of the pyrazine core allows for the tuning of opto-electrochemical properties. Pyrido[2,3-b]pyrazine derivatives, for example, have been designed to possess intramolecular charge transfer (ICT) characteristics and have been investigated as potential ambipolar materials in organic electronics. researchgate.net
The development of spin crossover (SCO) materials, which can switch between different spin states in response to external stimuli like temperature or light, is another area where pyrazine-based ligands and their metal complexes are relevant. researchgate.netresearchgate.net These materials have potential applications in data storage and molecular switches. The ability of pyrazine ligands to mediate magnetic interactions between metal centers is key to the functionality of these materials. While not a direct application of this compound itself, its role as a precursor to more complex ligands could be leveraged in this field.
| Pyrazine Derivative Class | Material Property | Potential Application | Research Finding |
| Fused-Ring Pyrazines | n-Type Semiconductor | Organic Field-Effect Transistors (OFETs) | Electron mobilities up to 0.03 cm² V⁻¹ s⁻¹. acs.org |
| π-Extended Pyrazines | Low Band Gap | Organic Photovoltaics | Extended photoabsorption into the near-infrared region. tcichemicals.com |
| Pyrido[2,3-b]pyrazines | Ambipolar Conduction, ICT | Organic Electronics | Tunable HOMO/LUMO levels suitable for ambipolar transport. researchgate.net |
| Pyrazine-based Metal Complexes | Spin Crossover (SCO) | Molecular Switches, Data Storage | Potential for creating materials with switchable magnetic properties. researchgate.net |
Current Research Trends and Future Perspectives in 2 Chloro 6 Ethoxypyrazine Research
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 2-Chloro-6-ethoxypyrazine and its derivatives is a cornerstone of its utility. Traditional methods are giving way to more efficient and environmentally friendly approaches. A significant trend is the move towards greener synthesis methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. tandfonline.comtandfonline.com
Palladium-catalyzed cross-coupling reactions remain a staple for functionalizing the pyrazine (B50134) core. clockss.orgmdpi.com Research is ongoing to develop more active and stable palladium catalysts that can operate under milder conditions and with lower catalyst loadings, further enhancing the sustainability of these processes. nih.govelsevier.com The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, in Suzuki cross-coupling reactions of related heterocyclic systems demonstrates a strategy to improve reaction efficiency in biphasic systems, which can simplify product isolation and catalyst recycling. mdpi.com
Future efforts in this area will likely focus on:
The use of biocatalysts, such as enzymes, to perform stereoselective transformations under mild conditions. rsc.org
The development of catalytic systems based on non-precious metals to replace palladium.
The broader application of microwave-assisted synthesis to reduce reaction times and improve energy efficiency. mdpi.com
Exploration of Novel Reactivity and Unprecedented Transformation Pathways
The reactivity of the this compound scaffold is dominated by the chemistry of its two key functional groups: the chloro and ethoxy substituents. The chlorine atom is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C2 position. Palladium-catalyzed reactions, such as Suzuki, Stille, and Hiyama couplings, are well-established for this purpose. tandfonline.com
Current research is focused on expanding the scope of these reactions and exploring new transformation pathways. For example, palladium-catalyzed cross-coupling reactions of chloropyrazines with various aromatic heterocycles have been shown to produce a diverse array of coupled products in moderate to good yields. clockss.org There is also growing interest in C-H activation reactions, which allow for the direct functionalization of the pyrazine ring without the need for pre-installed leaving groups. mdpi.comnih.gov This approach offers a more atom-economical and step-efficient way to synthesize complex pyrazine derivatives.
Researchers are also investigating the reactivity of the ethoxy group. While generally less reactive than the chloro group, it can be cleaved or modified under certain conditions to introduce further diversity into the molecular scaffold. The substitution of the chlorine atom is a common reaction pathway for this class of compounds.
Future research in this area will likely involve:
The development of novel catalytic systems that enable previously inaccessible transformations.
The exploration of photochemical and electrochemical methods to drive new types of reactivity.
A deeper understanding of the interplay between the electronic properties of the pyrazine ring and the reactivity of its substituents.
Advancements in Spectroscopic and Analytical Characterization Techniques
The unambiguous characterization of this compound and its derivatives is crucial for understanding their properties and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary tools used for this purpose.
NMR Spectroscopy: Advanced NMR techniques are providing increasingly detailed structural information. Two-dimensional NMR experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to establish connectivity between protons and carbons, which is essential for assigning the substitution pattern on the pyrazine ring. ipb.pt For complex derivatives, Nuclear Overhauser Effect (NOE) experiments are invaluable for determining the spatial proximity of different parts of the molecule, aiding in stereochemical assignments. nih.gov The use of 1H-15N HMBC at natural abundance is a powerful method for distinguishing between isomers of substituted pyrazines. ipb.ptresearchgate.net
Mass Spectrometry: Mass spectrometry is not only used to determine the molecular weight of a compound but also to gain structural information through the analysis of fragmentation patterns. scilit.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. bendola.com The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the analysis of complex reaction mixtures and for the purification of pyrazine derivatives.
Future advancements in this area may include:
The increased use of solid-state NMR for the characterization of crystalline derivatives and to study intermolecular interactions.
The development of new ionization techniques in mass spectrometry to minimize fragmentation and provide more detailed information about the intact molecule.
The application of in-situ spectroscopic techniques to monitor reactions in real-time, providing valuable mechanistic insights.
Below is a table summarizing the key spectroscopic data for this compound.
| Technique | Key Data and Interpretation |
| ¹H NMR | Signals corresponding to the pyrazine ring protons and the ethyl group protons. Chemical shifts and coupling constants provide information about the substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the pyrazine ring carbons and the ethyl group carbons. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide structural information. |
| IR Spec. | Characteristic absorption bands for C-Cl, C-O, and aromatic C-H and C=N bonds. |
Predictive Computational Modeling for Rational Design and Mechanistic Insights
Computational chemistry has become an indispensable tool in modern chemical research, and the study of this compound is no exception. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, reactivity, and spectroscopic properties of pyrazine derivatives. researchgate.netiiste.orgchemrxiv.org
Applications of Computational Modeling:
Rational Design: Computational models can be used to predict the properties of novel pyrazine derivatives before they are synthesized in the lab. nih.govmdpi.comdoaj.orgrsc.orgnih.gov This allows for the rational design of molecules with specific desired characteristics, such as enhanced biological activity or improved material properties.
Mechanistic Insights: DFT calculations can be used to elucidate the mechanisms of reactions involving this compound. nih.gov By calculating the energies of reactants, intermediates, and transition states, researchers can gain a detailed understanding of how a reaction proceeds and what factors control its outcome.
Spectroscopic Prediction: Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. bendola.comchemrxiv.org This can be a valuable tool for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
A study on the nonlinear optical properties of X-shaped pyrazine derivatives utilized DFT calculations to understand the relationship between molecular structure and NLO response. rsc.org Another study used computational methods to predict the CO2 capture performance of pyrazine-containing metal-organic frameworks (MOFs). nih.gov
Future directions in this area include:
The development of more accurate and efficient computational methods that can handle larger and more complex systems.
The integration of machine learning and artificial intelligence with computational chemistry to accelerate the discovery of new pyrazines with desired properties.
The use of computational modeling to study the interactions of pyrazine derivatives with biological targets, aiding in the design of new therapeutic agents.
Integration into Multicomponent Reactions and Flow Chemistry Approaches
Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are a powerful tool for building molecular complexity in an efficient and atom-economical manner. The integration of this compound into MCRs is an emerging area of research with the potential to rapidly generate libraries of diverse pyrazine derivatives. tandfonline.com
Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and easier scalability. mdpi.comscilit.com The application of flow chemistry to the synthesis of pyrazine derivatives is gaining traction. rsc.orgmdpi.com For example, continuous-flow systems have been developed for the synthesis of pyrazinamide (B1679903) derivatives, demonstrating the potential for more efficient and greener manufacturing processes. rsc.org
The combination of MCRs and flow chemistry is a particularly powerful approach for the rapid and efficient synthesis of chemical libraries. This strategy is expected to be increasingly applied to the synthesis of derivatives of this compound in the future.
Expansion of Pyrazine-Based Scaffold Diversity for Structure-Property Relationships
A major driving force in pyrazine research is the desire to understand how the structure of a molecule influences its properties. By systematically modifying the structure of this compound and evaluating the properties of the resulting derivatives, researchers can establish structure-property relationships (SPRs). These SPRs are crucial for the rational design of new molecules with optimized performance for a given application, be it in medicine, materials science, or agriculture. doaj.orgnih.gov
The versatility of the this compound scaffold allows for the introduction of a wide variety of substituents at different positions on the pyrazine ring. This enables the fine-tuning of properties such as:
Biological Activity: Small changes in structure can have a profound impact on the biological activity of a molecule. By creating libraries of pyrazine derivatives and screening them for activity, researchers can identify key structural features that are important for a particular biological effect. nih.gov
Physicochemical Properties: Properties such as solubility, stability, and lipophilicity can be modulated by changing the substituents on the pyrazine ring.
Material Properties: For applications in materials science, properties such as fluorescence, conductivity, and thermal stability can be tailored by structural modifications.
Future research in this area will focus on:
The development of high-throughput synthesis and screening methods to accelerate the discovery of new pyrazine derivatives with interesting properties.
The use of computational modeling to predict the properties of pyrazine derivatives and to guide the design of new molecules.
The exploration of new and diverse substitution patterns on the pyrazine ring to access novel areas of chemical space.
Q & A
Q. What laboratory synthesis routes are recommended for 2-chloro-6-ethoxypyrazine?
A practical approach involves nucleophilic substitution or coupling reactions. For instance, ethoxy groups can be introduced via alkoxylation of chlorinated pyrazine precursors under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous ethanol). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Confirm intermediates using thin-layer chromatography (TLC) and characterize the final product via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard analytical workflows include:
- Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and detect volatile byproducts.
- Nuclear Magnetic Resonance (NMR): H and C NMR (in CDCl₃ or DMSO-d₆) for confirming substituent positions and ruling out regioisomers.
- Elemental Analysis: Validate empirical formula compliance.
- Infrared Spectroscopy (IR): Identify functional groups (e.g., C-Cl stretch at ~550–600 cm⁻¹).
Cross-reference data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .
Q. What safety protocols are essential for handling this compound?
Due to limited toxicological data, adhere to the following:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for synthesis and handling.
- Exposure Management: In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention if symptoms persist.
- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do substituents influence the thermal stability and reaction kinetics of this compound?
Thermal elimination studies of analogous compounds (e.g., 2-chloro-4-ethoxypyrimidine) reveal that chloro and ethoxy substituents affect reaction rates via electronic and steric effects. Kinetic data show that C–O bond cleavage is rate-determining, with chloro groups slightly deactivating the transition state. At 650 K, relative elimination rates for ethoxypyrazines correlate with π-bond order and steric constraints in the cyclic transition state. Monitor decomposition via thermogravimetric analysis (TGA) or dynamic NMR to quantify activation energies .
Q. Which computational methods are optimal for predicting the electronic properties of this compound?
Hybrid density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP or M06-2X) provides accurate thermochemical and electronic structure data. Basis sets like 6-311++G(d,p) are suitable for geometry optimization and vibrational frequency calculations. For correlation-energy corrections, employ the Colle-Salvetti formula or gradient-corrected functionals to model non-covalent interactions (e.g., halogen bonding) .
Q. How can contradictions in experimental data on reaction pathways be resolved?
Contradictions often arise from competing mechanisms (e.g., radical vs. ionic pathways). To resolve these:
- Isotopic Labeling: Track C or O in ethoxy groups to confirm bond cleavage sites.
- Kinetic Isotope Effects (KIE): Compare for deuterated analogs to distinguish transition states.
- Computational Validation: Compare experimental activation energies with DFT-calculated energy barriers.
For example, demonstrates that pyridazines exhibit higher reactivity due to π-bond order, a factor overlooked in earlier studies .
Q. What strategies optimize regioselectivity in functionalizing this compound?
Regioselectivity is governed by electronic and steric factors:
- Electrophilic Substitution: Chloro groups direct electrophiles to meta positions; ethoxy groups activate ortho/para positions.
- Cross-Coupling Reactions: Use Pd-catalyzed Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the chloro position.
- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl intermediates).
Validate selectivity via X-ray crystallography or NOE NMR experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
